
Cefamandole nafate
Descripción general
Descripción
Cefamandole nafate es un antibiótico cefalosporínico de segunda generación. Es un antibiótico de amplio espectro utilizado para tratar diversas infecciones bacterianas, incluidas las de la piel, los huesos, las articulaciones, el tracto urinario y el tracto respiratorio inferior . El compuesto es un profármaco, lo que significa que se convierte en su forma activa, cefamandole, en el cuerpo . This compound ya no se comercializa en los Estados Unidos .
Métodos De Preparación
La preparación de cefamandole nafate implica un proceso sintético de varios pasos. Un método incluye suspender ácido 7-amino-3-[(1-metil-1H-tetrazol-5-il) S-metil]-3-cephem-4-carboxílico y bicarbonato de sodio en una solución de agua y acetona. Esta mezcla se hace reaccionar entonces con una solución de acetona de cloruro de alfa-formilmandeloílo para formar ácido 7-D-(2-formiloxifenilacetamida)-3-[(1-metil-1H-tetrazol-5-il) S-metil]-3-cephem-4-carboxílico. El paso final implica disolver este intermedio en acetona y hacer reaccionar con una solución de acetona de ácido orgánico de sodio para producir this compound .
Análisis De Reacciones Químicas
Cefamandole nafate experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: El compuesto puede experimentar reacciones de sustitución, en las que un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución
Aplicaciones Científicas De Investigación
Pharmacokinetics
The pharmacokinetic profile of cefamandole nafate indicates rapid absorption and high plasma concentrations following intramuscular or intravenous administration. Studies show that the drug reaches peak serum concentrations within 1 hour after injection. The bioavailability is enhanced when administered with lidocaine as a diluent, which also reduces injection pain .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | ~1 hour post-administration |
Bioavailability | High |
Elimination Half-Life | Approximately 1.5 hours |
Volume of Distribution | ~0.2 L/kg |
Treatment of Urinary Tract Infections
This compound has been effectively used to treat uncomplicated urinary tract infections with a recommended dosage of 500 mg every 8 hours. In more severe cases, dosages can be increased to 1 g every 8 hours .
Efficacy Against Biofilm Formation
Research indicates that this compound can inhibit biofilm formation by pathogenic bacteria, particularly Staphylococcus aureus on polyurethane surfaces. This property is crucial in preventing persistent infections associated with indwelling medical devices .
Comparative Studies
A study comparing this compound with other antibiotics demonstrated its superior efficacy against certain strains of bacteria, particularly in cases resistant to other treatments. The minimum inhibitory concentration (MIC) values for common pathogens are as follows:
- Escherichia coli : 0.12 - 400 μg/ml
- Haemophilus influenzae : 0.06 - >16 μg/ml
- Staphylococcus aureus : 0.1 - 12.5 μg/ml .
Safety Profile and Side Effects
This compound is generally well-tolerated; however, it can cause side effects such as hypoprothrombinemia due to the release of N-methylthiotetrazole (NMTT) during metabolism. Patients are advised to avoid alcohol during treatment due to potential disulfiram-like reactions . Monitoring for adverse effects is recommended, especially in patients with renal impairment.
Mecanismo De Acción
Cefamandole nafate ejerce sus efectos uniéndose a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana. Esta unión inhibe la tercera y última etapa de la síntesis de la pared celular bacteriana, lo que lleva a la lisis y muerte celular . El compuesto se dirige a la pared celular bacteriana, lo que lo hace eficaz contra una amplia gama de organismos grampositivos y gramnegativos .
Comparación Con Compuestos Similares
Cefamandole nafate es similar a otras cefalosporinas de segunda generación como la cefalotina, la cefaloridina y la cefazolina. this compound es único en su capacidad para inhibir Enterobacter y cepas de Proteus indole-positivas, que tradicionalmente son resistentes a otras cefalosporinas . Esto hace que this compound sea un antibiótico valioso en el tratamiento de infecciones bacterianas resistentes.
Compuestos similares
- Cefalotina
- Cefaloridina
- Cefazolina
Actividad Biológica
Cefamandole nafate is a semisynthetic second-generation cephalosporin antibiotic that exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This article delves into its biological activity, including its pharmacokinetics, efficacy in clinical settings, and safety profile based on diverse research findings.
This compound is rapidly converted to cefamandole in vivo and in vitro. Studies indicate that the half-life of this compound is less than one hour at physiological pH (7.0 or higher), while it remains more stable at lower pH levels, allowing for effective delineation of its activity against susceptible bacteria . The conversion rate and stability are essential for understanding its therapeutic efficacy.
2. Antibacterial Activity
This compound demonstrates comparable in vitro antibacterial activity to cefamandole, although it is generally less potent. When tested against various bacterial strains, cefamandole was found to be approximately ten times more active than this compound in lysing log-phase cultures of susceptible bacteria .
Table 1: Comparative Antibacterial Activity
Bacterial Strain | Cefamandole (µg/mL) | This compound (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 5 |
Escherichia coli | 1 | 10 |
Klebsiella pneumoniae | 1 | 10 |
3. Clinical Efficacy
A randomized double-blind study assessed the efficacy of this compound in preventing infections during elective orthopedic surgeries. Among 715 patients, the infection rate was significantly lower in the cefamandole group (1.6%) compared to the placebo group (4.2%) (p < 0.05). Notably, in procedures lasting longer than two hours, only two infections occurred in the cefamandole group versus seven in the placebo group .
4. Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been evaluated through various studies. One study involving twelve male volunteers showed no significant difference in serum concentrations when administered intramuscularly with saline versus a lidocaine diluent, although lidocaine reduced injection pain .
Table 2: Pharmacokinetic Parameters
Administration Route | Mean Peak Serum Concentration (µg/mL) | Time to Peak (hours) |
---|---|---|
Intravenous | 25 | 0.5 |
Intramuscular (Saline) | 20 | 1 |
Intramuscular (Lidocaine) | 19 | 1 |
5. Safety Profile and Toxicology
Toxicological evaluations indicate that this compound has a favorable safety profile with no significant systemic toxicity observed in laboratory animals at therapeutic doses . Studies showed it did not exhibit teratogenic effects or adversely affect fertility or gestation in animal models . However, local reactions at injection sites were noted.
6. Case Studies and Observations
In clinical settings, this compound has been effectively used for surgical prophylaxis and treating various infections. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Gram-negative bacilli, common pathogens encountered in surgical infections .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Cefamandole Nafate, and how does its prodrug design influence stability and efficacy?
this compound is a sodium salt prodrug that undergoes hydrolysis via plasma esterases to release cefamandole, a second-generation cephalosporin. The active metabolite binds to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting peptidoglycan cross-linking and causing cell lysis . The prodrug design stabilizes the compound in solid-state formulations by esterifying the α-hydroxyl group of the D-mandeloyl moiety, which prevents degradation until hydrolysis occurs at physiological pH .
Q. What are the primary considerations for formulating this compound in injectable preparations?
Key formulation parameters include maintaining pH between 6.0–8.0 post-reconstitution, limiting water content to ≤1.5%, and ensuring bacterial endotoxin levels <0.13 EU/mg. Stability is pH-dependent, requiring buffered solutions (e.g., phosphate buffer pH 8.0) to mitigate rapid hydrolysis. Storage at -20°C (powder) or -80°C (solution) preserves integrity, as the compound degrades in aqueous environments .
Q. What is the antimicrobial spectrum of this compound, and how does β-lactamase resistance influence its efficacy?
this compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative pathogens. The D-mandeloyl moiety confers partial resistance to β-lactamases, though hydrolysis by extended-spectrum β-lactamases (ESBLs) can occur. Resistance mechanisms include PBP mutations and efflux pumps, necessitating susceptibility testing in clinical isolates .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical methods for quantifying sodium carbonate in this compound formulations?
While acid-base titration was historically used, formic acid generated during cefamandole hydrolysis interferes with accuracy. Ion chromatography (IC) or improved titration protocols (e.g., spiked recovery rates of 96.0–96.8% with RSD ≤0.8%) are validated alternatives. High-performance liquid chromatography (HPLC) with correction factors further enhances specificity for impurity profiling .
Q. What experimental approaches optimize dosing protocols for this compound in prolonged surgical prophylaxis?
A double-blind study demonstrated reduced infection rates (1.6% vs. 4.2% placebo) in surgeries >2 hours, suggesting intraoperative redosing. Pharmacokinetic modeling should account for hydrolysis kinetics (t1/2 ~60 minutes at 37°C) and tissue penetration. Therapeutic drug monitoring (TDM) is recommended to maintain serum concentrations above the MIC for common pathogens .
Q. How does the instability of this compound in solution impact experimental design for in vitro studies?
Hydrolysis to cefamandole and formate occurs rapidly in aqueous media, requiring time-controlled experiments (e.g., ≤30 minutes post-reconstitution). Stabilizers like phosphate buffer (pH 8.0) and low-temperature incubation (4°C) slow degradation. Researchers must validate hydrolysis rates under specific conditions to ensure data reproducibility .
Q. What methodologies address discrepancies in purity testing for this compound?
Purity assays must include pH, heavy metals, and endotoxin testing. Conflicting reports on titration feasibility highlight the need for orthogonal methods: IC for carbonate quantification and HPLC for impurity D detection (using correction factors of 1.12–1.15). Method validation should follow ICH guidelines, emphasizing precision (intra-day RSD ≤0.6%) and accuracy .
Q. Methodological Notes
- References to Hydrolysis Kinetics : Use phosphate buffer (pH 8.0) and 37°C incubation to simulate physiological conditions .
- Clinical Data Interpretation : Stratify infection rates by surgical duration and pathogen profile (e.g., S. aureus dominance) .
- Analytical Validation : Include spike-and-recovery experiments and inter-laboratory comparisons to resolve method disparities .
Propiedades
Número CAS |
42540-40-9 |
---|---|
Fórmula molecular |
C19H18N6NaO6S2 |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/t12-,14-,17-;/m1./s1 |
Clave InChI |
FUWWBXJEMYXCMO-YCLOEFEOSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |
SMILES isomérico |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
42540-40-9 |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.